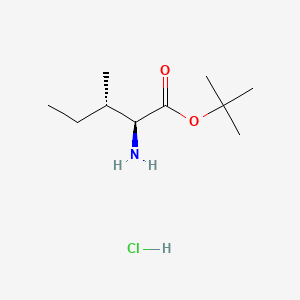

H-Allo-Ile-OtBu.HCl

Description

BenchChem offers high-quality H-Allo-Ile-OtBu.HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Allo-Ile-OtBu.HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

119483-46-4 |

|---|---|

Molecular Formula |

C10H22ClNO2 |

Molecular Weight |

223.74 g/mol |

IUPAC Name |

tert-butyl (2S,3R)-2-amino-3-methylpentanoate;hydrochloride |

InChI |

InChI=1S/C10H21NO2.ClH/c1-6-7(2)8(11)9(12)13-10(3,4)5;/h7-8H,6,11H2,1-5H3;1H/t7-,8+;/m1./s1 |

InChI Key |

IFRYMHOZFAPYPJ-WLYNEOFISA-N |

Isomeric SMILES |

CC[C@@H](C)[C@@H](C(=O)OC(C)(C)C)N.Cl |

Canonical SMILES |

CCC(C)C(C(=O)OC(C)(C)C)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: H-Allo-Ile-OtBu.HCl in Peptide Therapeutics

Executive Summary

H-Allo-Ile-OtBu.HCl (L-Allo-Isoleucine tert-butyl ester hydrochloride) is a specialized amino acid derivative used critically in the structure-activity relationship (SAR) optimization of peptide therapeutics. Unlike its proteinogenic isomer L-Isoleucine, the allo form possesses an inverted stereocenter at the

This monograph details the physicochemical properties, synthesis logic, and application of H-Allo-Ile-OtBu.HCl. It serves as a guide for medicinal chemists utilizing this building block to probe receptor-ligand stereoselectivity and enhance metabolic stability in peptidomimetics.

Chemical Identity & Stereochemistry

The distinction between L-Isoleucine and L-Allo-Isoleucine is purely stereochemical but biologically profound. While L-Isoleucine adopts a (2S, 3S) configuration, L-Allo-Isoleucine is (2S, 3R).[1] This inversion does not change the molecular weight or connectivity but drastically impacts the hydrophobic interaction profile within a binding pocket.

Nomenclature and Identifiers

| Property | Detail |

| Chemical Name | L-Allo-Isoleucine tert-butyl ester hydrochloride |

| IUPAC Name | tert-butyl (2S,3R)-2-amino-3-methylpentanoate hydrochloride |

| Common Abbreviation | H-Allo-Ile-OtBu.HCl |

| CAS Number | 119483-46-4 (Specific to Allo form) |

| Molecular Formula | C₁₀H₂₂ClNO₂ |

| Molecular Weight | 223.74 g/mol |

| Chiral Configuration |

Stereochemical Visualization

The following diagram contrasts the spatial arrangement of the standard L-Ile against the L-Allo-Ile used in this derivative.

Physicochemical Properties

The tert-butyl ester (OtBu) provides acid-labile protection for the C-terminus, while the hydrochloride salt stabilizes the free amine, preventing autocatalytic polymerization or diketopiperazine formation.

| Property | Value / Characteristic |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in Methanol, Ethanol, DMF, DMSO. Sparingly soluble in non-polar ethers. |

| Melting Point | ~155–165°C (Note: Diastereomers often exhibit distinct MP ranges compared to L-Ile analogs; verify with CoA). |

| Hygroscopicity | Moderate; HCl salts are prone to moisture uptake. Store desiccated. |

| Specific Rotation |

Synthesis & Manufacturing Logic

The synthesis of H-Allo-Ile-OtBu.HCl typically avoids direct esterification with alcohol/acid due to the risk of racemization or poor yield with bulky tert-butyl groups. The preferred industrial route utilizes isobutylene under acid catalysis.

Reaction Pathway

-

Starting Material: L-Allo-Isoleucine (zwitterion).

-

Reagent: Isobutylene (gas) in excess.

-

Catalyst: Concentrated Sulfuric Acid (

) or Perchloric Acid ( -

Solvent: Dioxane or DCM (sealed vessel).

-

Workup: Neutralization, extraction, and conversion to HCl salt using anhydrous HCl in ether/dioxane.

Mechanism and Protection Strategy

The tert-butyl group is bulky, minimizing nucleophilic attack at the carbonyl carbon during subsequent coupling steps. The HCl salt ensures the amine remains protonated (

Applications in Peptide Science

H-Allo-Ile-OtBu.HCl is primarily utilized in Solution Phase Peptide Synthesis and Convergent Synthesis strategies.

Structure-Activity Relationship (SAR) Probes

In drug design, replacing a native L-Ile with L-Allo-Ile allows researchers to determine if the biological activity is driven by the specific orientation of the methyl group on the side chain.

-

Case Study: If a peptide loses potency upon Allo-substitution, the receptor interaction is highly stereospecific at the

-carbon. -

Conformational Constraint: The Allo-isomer can induce subtle backbone shifts, potentially stabilizing bioactive turn structures.

Orthogonality in Synthesis

The OtBu group is Acid Labile , while the free amine (once neutralized) allows for N-terminal extension.

-

Coupling Strategy: Used as the C-terminal residue.[2]

-

Step 1: Neutralize H-Allo-Ile-OtBu.HCl with DIPEA.

-

Step 2: React with an Activated Ester (e.g., Fmoc-AA-OSu) or use coupling agents (EDC/HOBt).

-

Step 3: The OtBu group remains stable during base treatments (Fmoc removal) but is cleaved simultaneously with side-chain protectors using TFA at the end of synthesis.

-

Analytical Quality Control

Due to the subtle difference between allo and iso forms, standard low-resolution LC-MS is insufficient for identity confirmation.

Differentiation Protocol

-

High-Resolution 1H-NMR:

-

Chiral HPLC:

-

Column: Crown ether-based (e.g., CROWNPAK) or cyclodextrin-based columns are required to separate the (2S,3S) impurity from the (2S,3R) product.

-

Purity Standard: >98% diastereomeric excess (de) is typically required for pharmaceutical applications.

-

References

-

A2B Chem . (n.d.).[7] H-Allo-Ile-OtBu.HCl (CAS 119483-46-4) Technical Specifications.[8] Retrieved from [Link]

-

Royal Society of Chemistry . (2000). NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. Retrieved from [Link]

-

National Institutes of Health (NIH) . (2014). Investigation of the Complete Suite of the Leucine and Isoleucine Isomers. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. L-Isoleucine tert-butyl ester hydrochloride | 69320-89-4 [chemicalbook.com]

- 4. H-Ile-OtBu.HCl | CymitQuimica [cymitquimica.com]

- 5. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent [jstage.jst.go.jp]

- 6. H-Ile-OtBu.HCl (69320-89-4) for sale [vulcanchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 119483-46-4 | H-Allo-Ile-OtBu.HCl | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

H-Allo-Ile-OtBu.HCl CAS number and molecular weight

Technical Monograph: H-L-Allo-Ile-OtBu[1]·HCl

Abstract

H-L-Allo-Ile-OtBu·HCl (L-Alloisoleucine tert-butyl ester hydrochloride) is a specialized amino acid derivative utilized in advanced peptide therapeutics and medicinal chemistry.[1] Distinguished from its proteinogenic isomer L-Isoleucine by the stereochemistry at the

Physicochemical Identity & Specifications

The distinction between L-Isoleucine and L-Alloisoleucine lies in the chirality of the side chain.[1] While L-Isoleucine possesses a (2S, 3S) configuration, L-Alloisoleucine is (2S, 3R) .[1] This inversion at the C3 position alters the spatial orientation of the methyl group, impacting hydrophobic packing and receptor binding affinity.[1]

| Property | Specification |

| Chemical Name | L-Alloisoleucine tert-butyl ester hydrochloride |

| CAS Number | 119483-46-4 |

| Molecular Formula | |

| Molecular Weight | 223.74 g/mol |

| Stereochemistry | (2S, 3R)-2-amino-3-methylpentanoic acid tert-butyl ester |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in Methanol, Ethanol, DMSO; Sparingly soluble in non-polar solvents |

| Purity Standard |

Synthetic Utility & Mechanism[2]

Why the tert-Butyl Ester (OtBu)?

The tert-butyl group serves as an acid-labile C-terminal protecting group.[1] Unlike methyl or ethyl esters, which require saponification (base hydrolysis) that can lead to racemization, the OtBu group is cleaved by trifluoroacetic acid (TFA) .[1] This orthogonality allows for the synthesis of side-chain protected peptides where the C-terminus can be deprotected simultaneously with Boc-groups or selectively against Fmoc/Z groups.[1]

Why Allo-Isoleucine?

-

Conformational Scanning: Replacing Ile with Allo-Ile in a peptide sequence acts as a "stereochemical probe," subtly altering the

and -

Proteolytic Resistance: Endogenous proteases are highly stereospecific.[1] The non-natural (3R) configuration of Allo-Ile renders the peptide bond adjacent to it resistant to enzymatic cleavage, extending the in vivo half-life of therapeutic peptides.[1]

Experimental Protocol: Synthesis & Preparation

Objective: Synthesis of H-L-Allo-Ile-OtBu·HCl from L-Alloisoleucine via Isobutylene esterification.[1]

Reagents:

-

Isobutylene (Gas)[1]

-

Concentrated Sulfuric Acid (

)[1] -

Dioxane or Dichloromethane (DCM)[1]

-

Hydrochloric acid (4M in Dioxane)[1]

Workflow Diagram:

Figure 1: Synthetic route for the conversion of L-Alloisoleucine to its tert-butyl ester hydrochloride salt.

Detailed Methodology:

-

Setup: Place L-Alloisoleucine (10 mmol) in a pressure-rated vessel (thick-walled glass or autoclave). Add dry Dioxane (20 mL).

-

Catalyst Addition: Cool the vessel to 0°C. Cautiously add concentrated

(1.5 mL). -

Esterification: Condense Isobutylene gas (approx. 10-15 mL) into the vessel at -78°C (Dry ice/Acetone bath). Seal the vessel securely.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 24–48 hours. The amino acid should dissolve completely as the ester forms.[1]

-

Work-up:

-

Cool the vessel before opening to release residual pressure.[1]

-

Pour the reaction mixture into an ice-cold solution of

(excess) to neutralize the acid. -

Extract the free amine (H-Allo-Ile-OtBu) into Ethyl Acetate (

mL).[1] -

Wash the organic layer with brine, dry over

, and concentrate in vacuo to obtain the oily free base.[1]

-

-

Salt Formation: Dissolve the oil in a minimum amount of dry ether.[1] Add 4M HCl in Dioxane dropwise with stirring at 0°C.

-

Isolation: The hydrochloride salt will precipitate.[1] Filter the white solid, wash with cold ether, and dry under high vacuum.[1]

Quality Control & Stereochemical Validation

Because the synthesis starts from a chiral precursor, maintaining stereochemical integrity is paramount.[1][6]

-

HPLC Analysis: Use a Chiralpak AD-H or OD-H column to verify the absence of the (2S, 3S) isomer (Standard Ile).[1]

-

NMR Verification:

Handling & Storage

-

Hygroscopicity: The HCl salt is hygroscopic.[1] Exposure to atmospheric moisture will cause the powder to clump and may lead to hydrolysis of the ester over time.[1]

-

Storage: Store at -20°C under an inert atmosphere (Argon or Nitrogen). Desiccate before opening the vial to room temperature to prevent condensation.

-

Stability: Stable for >2 years if stored correctly.[1] Avoid strong bases which can cause racemization of the

-proton.[1]

References

-

ChemicalBook. (2024).[1] L-Isoleucine tert-butyl ester hydrochloride and derivatives.[1][7][8][9] Retrieved from [1]

-

BLD Pharm. (2024).[1][10] H-Allo-Ile-OtBu.HCl Product Specifications (CAS 119483-46-4).[1][7][10][11][12] Retrieved from [1]

-

Royal Society of Chemistry. (2017).[1] NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry.[1] Organic & Biomolecular Chemistry.[1] Retrieved from [1]

-

National Institutes of Health (NIH). (2025).[1] L-Alloisoleucine PubChem Compound Summary.[1][2] Retrieved from [1]

Sources

- 1. Alloisoleucine, DL- | C6H13NO2 | CID 99288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. L-allo-Isoleucine | CAS#:1509-34-8 | Chemsrc [chemsrc.com]

- 5. caymanchem.com [caymanchem.com]

- 6. nbinno.com [nbinno.com]

- 7. 119483-46-4 CAS MSDS (L-Isoleucine t-butyl ester hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. L-Isoleucine tert-butyl ester hydrochloride | 69320-89-4 [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. 119483-46-4|H-Allo-Ile-OtBu.HCl|BLD Pharm [bldpharm.com]

- 11. 187218-03-7 | (R)-2-tetrahydroisoquinoline acetic acid-HCl | Next Peptide [nextpeptide.com]

- 12. m.biomart.cn [m.biomart.cn]

solubility of H-Allo-Ile-OtBu.HCl in different solvents

Executive Summary

H-Allo-Ile-OtBu.HCl (L-Allo-Isoleucine tert-butyl ester hydrochloride) is a specialized chiral building block used primarily in the synthesis of peptidomimetics and complex natural products where stereochemical precision at the

This guide provides a definitive technical analysis of its solubility profile. While often treated interchangeably with H-Ile-OtBu.HCl in general protocols, the specific solubility behavior of the allo form dictates the success of coupling reactions, purification yields, and storage stability. The hydrochloride salt form confers water solubility but also significant hygroscopicity, while the bulky tert-butyl ester drives solubility in organic halogenated solvents—a dual nature that must be leveraged for optimal processing.

Chemical Profile & Identity

Before addressing solubility, it is critical to verify the specific diastereomer in use, as melting points and crystal lattice energies differ between the allo and iso forms, affecting dissolution rates.

| Property | Detail |

| Compound Name | H-Allo-Ile-OtBu.HCl |

| Systematic Name | (2S, 3R)-2-Amino-3-methylpentanoic acid tert-butyl ester hydrochloride |

| CAS Number | 119483-46-4 (Specific to Allo-isomer) |

| Related CAS | 69320-89-4 (L-Ile-OtBu.HCl – Do not confuse) |

| Molecular Weight | 223.74 g/mol |

| Physical State | White to off-white crystalline powder |

| Key Functionality |

Solubility Matrix

The solubility of H-Allo-Ile-OtBu.HCl is governed by the competition between the ionic lattice energy of the hydrochloride salt and the lipophilic solvation of the tert-butyl group.

Solvent Compatibility Table

| Solvent Class | Solvent | Solubility Rating | Application & Notes |

| Polar Aprotic | DMF / DMSO | Excellent (>100 mg/mL) | Primary Reaction Solvent. Ideal for peptide coupling. DMSO is preferred for NMR analysis but difficult to remove. |

| Polar Protic | Methanol / Ethanol | High (~50 mg/mL) | Dissolution & Transfer. Good for preparing stock solutions, though protic solvents can interfere with some coupling reagents (e.g., active esters). |

| Halogenated | DCM / Chloroform | Good | Coupling & Workup. The bulky t-Bu group disrupts the salt lattice enough to allow solubility in DCM, making it excellent for biphasic extractions. |

| Esters | Ethyl Acetate | Moderate to Good | Extraction. The standard solvent for washing the organic phase during workup. Solubility increases significantly with slight warming. |

| Aqueous | Water | Soluble | Biphasic Workup Only. Highly soluble due to the ionic salt, but unstable for long-term storage due to ester hydrolysis risk. |

| Non-Polar | Diethyl Ether / Hexane | Insoluble | Precipitation. Used as anti-solvents to crash out the product from DCM or MeOH solutions during purification. |

Mechanistic Insight: The "Amphiphilic" Salt

Understanding why H-Allo-Ile-OtBu.HCl dissolves is key to troubleshooting.

-

The HCl Salt Factor: The ammonium chloride moiety (

) dominates the solid-state interactions. This makes the compound insoluble in strictly non-polar solvents like Hexane because the lattice energy is too high for non-polar London dispersion forces to overcome. -

The tert-Butyl Effect: Unlike a free amino acid (zwitterion), the carboxyl group is masked by a bulky, hydrophobic tert-butyl group. This prevents the formation of the extremely stable zwitterionic lattice. Consequently, this "lipophilic tail" allows the salt to dissolve in moderately non-polar solvents like Dichloromethane (DCM), which is rare for many inorganic salts but common for amino acid ester salts.

Experimental Protocols

Protocol A: Dissolution for Peptide Coupling (Solid Phase or Solution)

Context: Standard coupling reaction using EDC/HOBt or HATU.

-

Calculation: Calculate the required mass of H-Allo-Ile-OtBu.HCl (typically 1.2 – 2.0 equivalents relative to the carboxylic acid component).

-

Solvent Choice: Use DMF (N,N-Dimethylformamide) or DCM (Dichloromethane).

-

Note: If using DCM, ensure it is anhydrous. The salt may dissolve slower in DCM than DMF; mild sonication (30 seconds) is recommended.

-

-

Base Neutralization (Critical): The amine is protonated (

). To react, it must be free-based in situ.-

Add DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine) in a 1:1 molar ratio to the H-Allo-Ile-OtBu.HCl immediately before addition to the activated acid.

-

Visual Cue: The solution often clears completely upon addition of the base as the free amine is generally more soluble in organic solvents than the salt.

-

Protocol B: Biphasic Extraction (Workup)

Context: Isolating the coupled product or purifying the unreacted ester.

-

Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) .

-

Washing:

-

Acidic Wash: Wash with 5%

or 1M HCl. Purpose: Keeps the H-Allo-Ile-OtBu in the aqueous phase (re-protonates it) if you are trying to remove it, OR keeps it in the organic phase if it is already coupled (amide bond). -

Specific to H-Allo-Ile-OtBu.HCl isolation: If you need to recover the unreacted starting material, it will partition into the aqueous phase at acidic pH.

-

-

Basification (Recovery): To extract H-Allo-Ile-OtBu back into organic solvent, adjust the aqueous layer to pH ~9-10 with

(carefully, to avoid ester hydrolysis) and extract immediately with DCM.

Visualization: Solvent Selection Logic

The following diagram illustrates the decision process for solvent selection based on the experimental stage.

Figure 1: Decision tree for selecting the appropriate solvent based on the operational phase (Coupling, Analysis, or Purification).

Troubleshooting & Stability

-

Hygroscopicity: The HCl salt is hygroscopic. If the powder clumps or looks "wet," it has absorbed atmospheric water.

-

Fix: Dry under high vacuum over

or KOH pellets before weighing for precise stoichiometry.

-

-

"Oiling Out": In some mixed solvent systems (e.g., adding Ether to a DCM solution), the product may separate as an oil rather than a crystal.

-

Fix: Scratch the glass vessel with a spatula or add a seed crystal. Alternatively, use Hexane instead of Ether, or cool to -20°C.

-

-

Ester Hydrolysis: Avoid prolonged exposure to strong aqueous acids or bases. The tert-butyl ester is acid-labile (cleaved by TFA) but relatively stable to base compared to methyl esters; however, the salt form in water can slowly auto-hydrolyze.

References

-

VulcanChem. (n.d.). H-Ile-OtBu.HCl - Chemical Identity and Properties. Retrieved from

-

ChemicalBook. (2024).[1] L-Isoleucine tert-butyl ester hydrochloride Properties and Solubility. Retrieved from

-

BLD Pharm. (n.d.). H-Allo-Ile-OtBu.HCl (CAS 119483-46-4) Product Sheet. Retrieved from

-

MedChemExpress. (2023). H-Ile-OtBu.HCl Solubility and Storage Guidelines. Retrieved from

-

Sriram Chem. (n.d.). Technical Data Sheet: H-Ile-OtBu.HCl Solubility in Organic Solvents. Retrieved from

Sources

commercial suppliers of H-Allo-Ile-OtBu.HCl

An In-Depth Technical Guide to Sourcing H-Allo-Ile-OtBu.HCl for Advanced Research and Drug Development

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape for H-Allo-Ile-OtBu.HCl (L-allo-Isoleucine tert-butyl ester hydrochloride). We will delve into the complexities of sourcing this specific non-proteinogenic amino acid, offer a framework for supplier evaluation, and provide actionable protocols for quality verification, ensuring the integrity of your research and development pipeline.

Introduction: The Significance of H-Allo-Ile-OtBu.HCl in Modern Chemistry

Isoleucine, an essential amino acid, possesses two stereogenic centers, giving rise to four distinct stereoisomers: L-isoleucine (2S, 3S), D-isoleucine (2R, 3R), L-allo-isoleucine (2S, 3R), and D-allo-isoleucine (2R, 3S). H-Allo-Ile-OtBu.HCl is the hydrochloride salt of the tert-butyl ester protected form of L-allo-isoleucine.

The tert-butyl ester group serves as a robust protecting group for the carboxylic acid functionality, preventing its participation in unwanted side reactions during peptide synthesis.[1][2] This protection is crucial in both solid-phase and solution-phase peptide synthesis, allowing for precise and controlled chain elongation.[3] The unique stereochemistry of the allo configuration introduces specific conformational constraints into peptides, making it a valuable tool for medicinal chemists seeking to modulate the biological activity, metabolic stability, and pharmacokinetic properties of peptide-based drug candidates.[4]

However, the very specificity that makes this compound valuable also presents a significant sourcing challenge. The market is dominated by the proteinogenic L-isoleucine derivative (H-Ile-OtBu.HCl), and suppliers of the L-allo-isoleucine diastereomer are less common. This guide will equip you to navigate this landscape effectively.

The Commercial Supplier Landscape: From Off-the-Shelf to Custom Synthesis

Sourcing H-Allo-Ile-OtBu.HCl requires careful vetting of suppliers to ensure you are acquiring the correct diastereomer at the required purity. The supply chain can be categorized into two main tiers: catalog suppliers of related compounds and specialized manufacturers offering custom synthesis.

Catalog Suppliers of Isoleucine Derivatives

Many well-known chemical suppliers offer the more common L-isoleucine tert-butyl ester hydrochloride (H-Ile-OtBu.HCl, CAS: 69320-89-4). While these are not the target compound, they are often the starting point for inquiries and demonstrate a supplier's capability in amino acid chemistry. When approaching these vendors, it is critical to explicitly specify the need for the L-allo diastereomer.

| Supplier | Product Name (Common Isomer) | Purity | Notes |

| Thermo Fisher Scientific | L-Isoleucine tert-butyl ester hydrochloride | 98% | A major distributor for various chemical brands.[5] |

| MedChemExpress | H-Ile-OtBu.HCl | ≥98% | Provides detailed solubility and storage information.[6] |

| Chem-Impex | L-Isoleucine tert-butyl ester hydrochloride | ≥98% | Highlights use as a building block in peptide synthesis.[1] |

| Aapptec | H-Ile-OtBu HCl | Lot-specific | A specialized supplier of peptide synthesis reagents.[7] |

| SRIRAMCHEM | H-Ile-OtBu.HCl | ≥98% | Offers the hydrochloride salt for enhanced solubility and handling.[2] |

Causality Insight: The prevalence of the L-isoleucine form is due to its direct derivation from the naturally abundant amino acid. Synthesizing the L-allo-isoleucine isomer requires more complex, multi-step synthetic routes, often involving stereochemical inversion or diastereoselective synthesis, which increases cost and limits off-the-shelf availability.[8][9]

Custom and GMP-Grade Synthesis Specialists

For drug development and applications requiring high purity, lot-to-lot consistency, and potential scale-up under Good Manufacturing Practices (GMP), engaging a specialist in custom synthesis is the most reliable approach. These organizations have the expertise to produce complex, non-natural amino acids to exacting specifications.[][11]

| Supplier | Service | Key Strengths |

| Bachem | Custom Amino Acid Derivative Manufacturing | Over 50 years of experience, strong regulatory track record, and capabilities from R&D to commercial GMP scale.[11] |

| CPC Scientific | Custom Peptide & Unnatural Amino Acid Synthesis | Specializes in incorporating a wide array of unnatural amino acids into peptides for drug development.[4] |

| BOC Sciences | cGMP Amino Acid Manufacturing | Offers process development and cGMP production of complex and rare amino acids for pharmaceutical applications.[] |

| KareBay Biochem | Custom Organic Synthesis | Provides custom synthesis services for unnatural amino acids, with project quotes typically provided within 24-48 hours.[12] |

Supplier Selection & Incoming Material Qualification

Choosing the right supplier and verifying the quality of the material are paramount. The following workflow provides a robust system for this process.

Caption: Workflow for supplier selection and incoming quality control.

A Certificate of Analysis (CoA) is a critical document that must be requested for each specific lot. Do not rely on generic CoAs from a website. A trustworthy CoA will include:

-

Compound Identity: Confirmed by ¹H NMR and Mass Spectrometry.

-

Purity: Typically determined by HPLC or GC. A purity of >98% is standard for research-grade materials.[13]

-

Stereochemical Purity/Diastereomeric Excess (d.e.): This is the most crucial parameter. It should be determined by a specific chiral method (e.g., Chiral HPLC) and explicitly state the percentage of the desired L-allo isomer.

-

Residual Solvents and Water Content: Important for accurate weighing and reaction stoichiometry.

Experimental Protocols for Quality Verification

Trust but verify. Even with a CoA, it is best practice to perform in-house verification of critical parameters.

Protocol: HPLC Purity Analysis

Rationale: This method confirms the overall purity of the compound, separating it from any synthesis-related impurities.

-

System: Agilent 1260 Infinity II or equivalent HPLC system with a DAD detector.

-

Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: 210 nm.

-

Sample Prep: Prepare a 1 mg/mL solution in a 50:50 mixture of Mobile Phase A:B.

-

Analysis: Inject 10 µL. The main peak should account for >98% of the total integrated peak area.

Protocol: Identity Verification by ¹H NMR and LC-MS

Rationale: Confirms the chemical structure and molecular weight of the compound.

-

¹H NMR (400 MHz, DMSO-d₆):

-

Prepare a ~5 mg/mL solution in deuterated DMSO.

-

Acquire the spectrum.

-

Expected Peaks: Look for the characteristic signals corresponding to the tert-butyl group (a large singlet at ~1.4 ppm), the methyl and ethyl protons of the isoleucine side chain, and the alpha-proton. The exact chemical shifts should be compared against the supplier's CoA or a known standard.

-

-

LC-MS (ESI+):

-

Use the HPLC method above, but direct the outflow to a mass spectrometer.

-

Expected Mass: In positive ion mode (ESI+), the expected [M+H]⁺ ion for the free base (C₁₀H₂₁NO₂) is approximately m/z 188.2. The observed mass should be within a narrow tolerance (e.g., ± 0.1 Da) of the calculated exact mass.

-

Protocol: Chiral HPLC for Stereochemical Purity

Rationale: This is the most critical experiment to confirm you have the L-allo isomer and not the L-isoleucine, D-allo-isoleucine, or D-isoleucine isomers. Separation of diastereomers (like L-iso from L-allo) is often possible on standard reverse-phase columns, but separating enantiomers requires a chiral column.

-

System: HPLC system as above.

-

Column: A chiral stationary phase column (e.g., CHIRALPAK® series). The choice of column and mobile phase is highly specific and may require method development. A common starting point is a polar organic mobile phase (e.g., ethanol/hexane with an acidic or basic additive).

-

Standard: It is essential to obtain a standard of the undesired L-isoleucine isomer (H-Ile-OtBu.HCl) to establish a reference retention time.

-

Sample Prep: Prepare a 1 mg/mL solution in the mobile phase.

-

Analysis: Inject the sample and the standard separately, then co-inject. A valid method will show baseline separation of the L-isoleucine and L-allo-isoleucine peaks. The sample should show a single major peak corresponding to the L-allo isomer, with minimal presence of the other isomers.

Decision Framework for Supplier Selection

The optimal supplier depends entirely on the application.

Caption: A decision tree for application-specific supplier selection.

Conclusion

Sourcing H-Allo-Ile-OtBu.HCl is a non-trivial task that demands diligence from the researcher. Due to potential confusion with the more common L-isoleucine diastereomer, a sourcing strategy must prioritize clear communication and rigorous analytical verification. For early-stage research, inquiries with larger catalog suppliers may yield results, but this must be paired with stringent in-house QC. For drug development professionals, partnering with a reputable custom synthesis organization is the most prudent and efficient path, ensuring access to high-purity, scalable, and well-documented material. By implementing the workflows and protocols outlined in this guide, you can confidently source H-Allo-Ile-OtBu.HCl and ensure the integrity and success of your scientific endeavors.

References

-

Aapptec. H-Ile-OtBu HCl, CAS 69320-89-4, L-Isoleucine tert-Butyl ester hydrochloride salt. [Link]

-

Aapptec Peptides. H-Val-OtBu HCl [13518-40-6]. [Link]

-

Pharmaoffer.com. Amino acids API Manufacturers | GMP-Certified Suppliers. [Link]

-

Pharmaffiliates. CAS No : 104612-35-3 | Product Name : (S)-N-Methylhydroxysuccinimide. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. Synthesis of D-alloisoleucine from L-isoleucine and from (S)-2-methylbutan-1-ol. Synthesis of isostatine. [Link]

-

BuyersGuideChem. Supplier CAS No 104612-35-3. [Link]

-

PureSynth. L-Isoleucine Tert-Butyl Ester Hydrochloride 98.0%. [Link]

-

ResearchGate. Allysine peptides and derivatives. [Link]

- Google Patents. US6822116B2 - Method for producing D-allo -isoleucine.

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

-

UC Davis. Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. [Link]

-

ChemBuyersGuide.com, Inc. Skyrun Industrial Co.Limited (Page 22). [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. H-Ile-OtBu.HCl - SRIRAMCHEM [sriramchem.com]

- 3. H-Ala-Otbu.HCl - SRIRAMCHEM [sriramchem.com]

- 4. cpcscientific.com [cpcscientific.com]

- 5. H59843.14 [thermofisher.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. peptide.com [peptide.com]

- 8. Synthesis of D-alloisoleucine from L-isoleucine and from (S)-2-methylbutan-1-ol. Synthesis of isostatine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. US6822116B2 - Method for producing D-allo -isoleucine - Google Patents [patents.google.com]

- 11. bachem.com [bachem.com]

- 12. karebaybio.com [karebaybio.com]

- 13. pure-synth.com [pure-synth.com]

The Strategic Role of the tert-Butyl Group in Modern Peptide Synthesis

The following technical guide details the role, mechanism, and operational protocols of the tert-butyl protecting group in Fmoc solid-phase peptide synthesis (SPPS).

Technical Guide for Process Chemists & Biochemists

Executive Summary

In the landscape of peptide therapeutics, the shift from Boc/Benzyl (Boc/Bzl) to Fmoc/tert-butyl (Fmoc/t-Bu) chemistry represents a paradigm shift toward safer, more orthogonal synthetic strategies. The tert-butyl (t-Bu) group serves as the critical acid-labile counterpart to the base-labile Fmoc group. Its role is twofold: it provides robust protection for side-chain functionalities during chain assembly and undergoes clean, simultaneous removal during resin cleavage. However, the generation of reactive carbocations during this deprotection necessitates a rigorous "scavenging" strategy to prevent irreversible modification of the peptide.[1] This guide dissects the mechanistic imperatives of t-Bu chemistry and provides validated protocols for its management.

Mechanistic Architecture: The Acidolytic Switch

The utility of the t-Bu group stems from its steric bulk and electronic stability. It renders side chains (hydroxyls, carboxyls) inert to the basic conditions (20% piperidine) used to remove Fmoc groups, yet it is exquisitely sensitive to acidolysis.

The Cleavage Mechanism

The removal of t-Bu is an

-

Protonation: The ether or ester oxygen is protonated.

-

Fragmentation: The bond cleaves to release the peptide side chain and a stable tertiary carbocation (tert-butyl cation,

). -

Fate of the Cation: The

cation is a potent electrophile.[2] Without intervention, it will alkylate electron-rich regions of the peptide (e.g., Trp indole, Met sulfur, Tyr phenol). -

Scavenging: Added nucleophiles (scavengers) intercept the cation, forming non-reactive adducts or inducing elimination to isobutylene gas.

Visualization of Deprotection Dynamics

The following diagram illustrates the mechanistic pathway and the critical role of scavengers in intercepting the reactive cation.

Figure 1: The acidolytic cleavage of the t-Bu group generates a reactive carbocation that must be intercepted by scavengers to prevent peptide alkylation.[1][3][4][5][6]

The Fmoc/t-Bu Orthogonality

The industry standard for SPPS relies on the principle of orthogonality: the ability to remove one set of protecting groups without affecting the other.[3]

-

Fmoc (N-terminus): Removed by Base (Piperidine).[7]

-

t-Bu (Side-chain): Removed by Acid (TFA).[4][5][7][8][9][10]

This separation allows for the synthesis of complex peptides without the use of hazardous Hydrogen Fluoride (HF), which was required for the older Boc/Bzl strategy.

Scope of t-Bu Protection

The t-Bu motif is applied to various amino acid side chains, each requiring specific considerations:

| Amino Acid | Protecting Group | Moiety Protected | Stability Profile |

| Asp / Glu | tert-butyl ester (OtBu) | Highly stable to base; rapidly cleaved by 95% TFA. | |

| Ser / Thr | tert-butyl ether (tBu) | Hydroxyl | Prevents O-acylation during coupling. |

| Tyr | tert-butyl ether (tBu) | Phenolic Hydroxyl | Prevents alkylation; requires scavengers to prevent re-alkylation (3-tBu-Tyr). |

| Lys / Trp | Boc (t-Butyloxycarbonyl) | Amine / Indole | Note: While strictly "Boc", these cleave via the same t-Bu mechanism in TFA. |

The Scavenger System: A Self-Validating Control

The success of t-Bu deprotection depends entirely on the "Scavenger Cocktail." There is no universal cocktail; the choice depends on the peptide sequence.

Common Scavengers & Targets[5]

-

Water (

): Hydrolyzes cations; essential for suppressing ether formation. -

Triisopropylsilane (TIS): A hydride donor; highly effective for quenching stable carbocations (Trityl, t-Bu).

-

1,2-Ethanedithiol (EDT): The "Gold Standard" for Cys/Met/Trp containing peptides. Prevents oxidation and scavenges t-Bu.[3][11] Warning: Malodorous.

-

Phenol: Protects Tyr residues and scavenges t-Bu cations.

Validated Cocktail Recipes

Use the table below to select the appropriate cleavage cocktail.

| Cocktail Name | Composition (v/v) | Application Case |

| Standard Cocktail | TFA (95%), TIS (2.5%), | Peptides without Cys, Met, or Trp. |

| Reagent K | TFA (82.5%), Phenol (5%), | Complex peptides with Cys, Met, Trp, or Tyr.[1][5] |

| Reagent B | TFA (88%), Phenol (5%), | "Odorless" alternative for Trp/Tyr peptides (Avoid if Cys/Met present).[12] |

Experimental Protocol: Global Deprotection

Objective: Simultaneously cleave the peptide from the resin and remove all t-Bu based protecting groups.

Reagents Required[5][6][7][12]

-

Trifluoroacetic Acid (TFA), HPLC Grade.

-

Scavengers (TIS, Water, EDT, etc., as per Section 4.2).

-

Cold Diethyl Ether or MTBE (pre-chilled to -20°C).

-

Polypropylene syringe with frit (reaction vessel).

Step-by-Step Methodology

Step 1: Resin Preparation

-

Wash the resin-bound peptide with Dichloromethane (DCM) (3x) to remove traces of DMF (DMF can form complexes with TFA).

-

Dry the resin under nitrogen flow for 10 minutes. Checkpoint: Resin should be free-flowing.

Step 2: Cocktail Preparation

-

Premix the scavengers before adding TFA to ensure homogeneity.

-

Example (Standard): In a separate vial, mix 250 µL TIS and 250 µL water. Add 9.5 mL TFA.

-

Safety Note: TFA is corrosive and volatile. Work in a fume hood.

Step 3: Cleavage Reaction

-

Add the cleavage cocktail to the resin (approx. 10-20 mL per gram of resin).[12]

-

Shake gently at room temperature for 2 to 3 hours .

-

Optimization: For sequences with multiple Arg(Pbf) or Trp(Boc), extend time to 4 hours.

Step 4: Precipitation (The Purification Junction)

-

Filter the resin to collect the filtrate (containing the peptide) into a 50 mL centrifuge tube.

-

Critical Step: Add 35-40 mL of ice-cold ether .

-

Observation: A white cloudy precipitate should form immediately. If no precipitate forms, the peptide may be very short or hydrophobic; rotary evaporation of TFA may be required first.

Step 5: Wash & Isolate

-

Centrifuge at 3000 rpm for 5 minutes. Decant the ether supernatant (contains scavengers and t-Bu byproducts).

-

Resuspend the pellet in fresh cold ether and repeat centrifugation (2x).

-

Dissolve the pellet in 50% Acetic Acid/Water or 0.1% TFA/Water for lyophilization.

Troubleshooting & Side Reactions

Even with scavengers, t-Bu cations can cause specific issues.

S-t-Butylation of Cysteine[5]

-

Mechanism: The

cation attacks the free thiol of Cysteine, forming Cys(S-tBu).[5] -

Diagnosis: Mass spec shows +56 Da adducts.

-

Remedy: Use EDT in the cocktail (Reagent K). If observed post-cleavage, treat the peptide with TIS/TFA or perform a specific S-tBu removal step.

Alkylation of Tryptophan[4]

-

Mechanism: Electrophilic aromatic substitution on the indole ring.

-

Prevention: Use Boc-protected Tryptophan (Fmoc-Trp(Boc)-OH) during synthesis. The Boc group on the indole nitrogen suppresses the nucleophilicity of the ring during the cleavage of other groups.

Workflow Visualization

The following diagram outlines the complete Fmoc/t-Bu cycle, highlighting the orthogonality.

Figure 2: The Fmoc/t-Bu SPPS cycle. Note that t-Bu groups remain intact throughout the repetitive base treatments, only cleaving in the final acid step.

References

-

Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.

-

Lundt, B. F., et al. (1978).[5][8] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[5][8][13] International Journal of Peptide and Protein Research, 12(5), 258-268.[8]

-

Sigma-Aldrich. (n.d.). Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection.

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

-

Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques in SPPS.

Sources

- 1. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 2. rsc.org [rsc.org]

- 3. peptide.com [peptide.com]

- 4. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. digital.csic.es [digital.csic.es]

- 8. researchgate.net [researchgate.net]

- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 10. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]

- 11. researchgate.net [researchgate.net]

- 12. peptide.com [peptide.com]

- 13. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]

Strategic Guide to Protected Amino Acids in Solid Phase Peptide Synthesis (SPPS)

Introduction: The Orthogonal Imperative

In peptide synthesis, the primary challenge is not bond formation, but selectivity . To force two specific amino acids to react in a precise order without polymerizing or branching, we must mask all reactive functional groups except the specific amine and carboxylic acid intended for coupling.

The industry standard relies on Orthogonality : a strategy where protecting groups fall into distinct classes that can be removed by different chemical mechanisms (e.g., base-labile vs. acid-labile).[1] This allows the N-terminal protecting group to be cycled (removed and replaced) without disturbing the side-chain protection, which remains until the final cleavage step.

This guide dissects the selection, mechanism, and handling of these protected building blocks, moving beyond basic textbook definitions to the practical realities of high-fidelity synthesis.

The Backbone: N-Terminal Protection Strategies

The choice of N-terminal protection dictates the entire synthetic workflow, including resin selection and cleavage conditions.

Fmoc vs. Boc: The Two Pillars

While Boc (tert-butyloxycarbonyl) was the original standard established by Merrifield, Fmoc (9-fluorenylmethoxycarbonyl) has become the dominant method in modern pharmaceutical manufacturing due to its safety profile (avoiding HF).

| Feature | Fmoc Strategy (Base-Labile) | Boc Strategy (Acid-Labile) |

| Deprotection Reagent | 20% Piperidine in DMF | 50% TFA in DCM |

| Side-Chain Stability | Stable to Base | Stable to TFA (requires HF stability) |

| Final Cleavage | TFA (Trifluoroacetic acid) | HF (Hydrofluoric acid) or TFMSA |

| Solubility | Moderate (aggregation can be an issue) | High (TFA breaks aggregation) |

| Primary Use Case | Routine synthesis, GMP manufacturing | "Difficult" sequences, base-sensitive analogs |

The Mechanism of Fmoc Deprotection

Understanding why we use piperidine is crucial. The Fmoc group is removed via a base-catalyzed

-

Critical Insight: DBF is highly reactive and can re-attach to the free amine. Piperidine acts as both the base (to trigger elimination) and the scavenger (trapping DBF as a fulvene-piperidine adduct).[3]

Figure 1: The dual role of piperidine in Fmoc deprotection: initiating elimination and permanently sequestering the reactive byproduct.

The Arsenal: Side-Chain Protecting Groups[4]

In Fmoc chemistry, side chains must be acid-labile (removed by TFA) but base-stable (survive piperidine). However, "acid-labile" is a spectrum. We categorize these based on the sensitivity required.

The "Standard" Set (TFA Labile)

These are the workhorses for standard synthesis.

| Amino Acid Class | Protecting Group | Structure/Notes |

| Acidic (Asp, Glu) | OtBu (tert-butyl ester) | Prevents side-chain coupling. Risk: Aspartimide formation (see Section 5).[4] |

| Basic (Lys, Trp) | Boc (tert-butyloxycarbonyl) | For Lys: Masked as carbamate. For Trp: Protects indole N to prevent alkylation during cleavage. |

| Alcoholic (Ser, Thr, Tyr) | tBu (tert-butyl ether) | Prevents O-acylation. Tyr(tBu) is critical to prevent alkylation by carbocations. |

| Amide (Asn, Gln) | Trt (Trityl) | Preferred over Xanthyl. Prevents dehydration of amide to nitrile during activation. |

The "Specialists" (Cys, His, Arg)

These residues are the most problematic and require specific attention.

-

Arginine (Arg):

-

Standard:Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).

-

Legacy:Pmc .

-

Insight: Pbf is preferred because it is more acid-labile than Pmc, resulting in faster cleavage and fewer tryptophan alkylation side products [1].

-

-

Histidine (His):

-

Standard:Trt (Trityl).

-

Issue: Trt protects the

-nitrogen but allows racemization via the -

Solution: For critical His steps, consider Bum (t-butoxymethyl) or Mbom , though Trt remains standard for cost reasons.

-

-

Cysteine (Cys) - The Chameleon:

Experimental Protocols: Self-Validating Systems

A robust protocol includes checkpoints to verify success before moving to the next step.

The SPPS Cycle Workflow

Figure 2: The iterative SPPS cycle. Note the validation step (Check) is critical to prevent deletion sequences.

Critical Protocol: Final Cleavage & Scavenging

The cleavage step is where most "perfect" syntheses are ruined. When TFA removes protecting groups (tBu, Trt, Pbf), it generates massive amounts of carbocations . Without scavengers, these ions will re-attach to electron-rich residues (Trp, Tyr, Met, Cys), permanently modifying your peptide.

Table: Selecting the Correct Cleavage Cocktail

| Cocktail Name | Composition (v/v) | Target Application |

| Standard | TFA (95) / TIS (2.[7]5) / H2O (2.5) | Peptides with no Cys, Met, or Trp. |

| Reagent K | TFA (82.5) / Phenol (5) / H2O (5) / Thioanisole (5) / EDT (2.[7]5) | The Gold Standard. Essential for peptides with Cys, Met, Trp, or Tyr. Prevents oxidation and alkylation [2]. |

| Reagent B | TFA (88) / Phenol (5) / H2O (5) / TIS (2) | "Odorless" alternative.[7] Good for Trt removal, but less effective for Met/Cys protection than EDT. |

| Reagent H | TFA (81) / Phenol (5) / Thioanisole (5) / EDT (2.[7][8]5) / H2O (3) / DMS (2) / NH4I (1.[7][8]5) | Specifically for reducing Met(O) (Methionine sulfoxide) back to Met during cleavage. |

Step-by-Step Cleavage Protocol:

-

Wash: Wash resin with DCM to remove DMF (DMF can cause TFA salts to stick).

-

Prepare Cocktail: Freshly prepare Reagent K (Warning: Stench. Use fume hood).

-

Incubate: Add to resin. Shake for 2–3 hours at room temperature.

-

Note: Arginine (Pbf) requires the full 3 hours.

-

-

Precipitate: Filter resin, drop filtrate into ice-cold Diethyl Ether .

-

Isolate: Centrifuge to pellet the peptide. Decant ether. Repeat wash 2x.[5]

Advanced Troubleshooting: Causality & Mitigation

Racemization

Racemization occurs when the alpha-proton is abstracted during activation, forming an enol or oxazolone intermediate.

-

High Risk: Histidine (imidazole acts as intramolecular base) and Cysteine (highly acidic alpha-proton).

-

Mitigation:

-

Use Oxyma Pure or HOBt as additives (suppresses oxazolone).

-

Use Collidine or TMP instead of DIEA (weaker bases reduce proton abstraction) [3].

-

Keep activation times short.

-

Aspartimide Formation

Aspartic acid (OtBu) can undergo an intramolecular cyclization to form a succinimide ring (Aspartimide) under basic conditions (piperidine), especially if followed by Glycine, Asparagine, or Serine.

-

Symptom: Mass spec shows [M-18] peak (loss of water) or +Piperidine adducts.

-

Mitigation:

-

Add 0.1M HOBt to the deprotection solution (20% Piperidine). The acid neutralizes the amide backbone anion.

-

Use bulky protecting groups on the backbone amide (e.g., Hmb or Dmb) for the residue preceding Asp.

-

References

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups.[9] Chemical Reviews, 109(6), 2455–2504. [Link]

-

King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255–266. [Link]

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. [Link]

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 4. renyi.hu [renyi.hu]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 7. peptide.com [peptide.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. semanticscholar.org [semanticscholar.org]

Methodological & Application

using H-Allo-Ile-OtBu.HCl in solid-phase peptide synthesis

Application Note: High-Efficiency Incorporation of H-Allo-Ile-OtBu.HCl in Peptide Synthesis

Abstract

This technical guide outlines the strategic application of H-Allo-Ile-OtBu.HCl (L-allo-Isoleucine tert-butyl ester hydrochloride) in the synthesis of complex peptides and peptidomimetics. Unlike standard Fmoc-protected building blocks used in chain elongation, this reagent serves as a specialized C-terminal nucleophile. It is critical for synthesizing bioactive natural products (e.g., fowlicidin, specific antibiotics) and diastereomeric probes where the (2S, 3R) stereochemistry is required. This guide details protocols for handling the HCl salt, overcoming the steric hindrance of the

Introduction & Strategic Application

H-Allo-Ile-OtBu.HCl is the C-terminally protected, N-terminally free hydrochloride salt of L-allo-isoleucine.

-

Stereochemistry: The "allo" designation indicates an inversion at the

-carbon (C3). While L-Isoleucine is (2S, 3S), L-allo-Isoleucine is (2S, 3R).[1] This subtle structural change dramatically alters the peptide's bioactive conformation and proteolytic stability. -

Role in Synthesis: It is primarily used in Convergent Peptide Synthesis or Solution-Phase Capping . Because it possesses a free amine (after neutralization) and a protected carboxyl group, it acts as the acceptor (nucleophile) that is coupled to a protected peptide fragment or amino acid.

Key Challenges

-

Steric Hindrance: Allo-isoleucine is

-branched. The bulkiness adjacent to the amine makes nucleophilic attack sluggish, requiring high-activity coupling reagents (e.g., HATU). -

Epimerization Risk: While the Allo-Ile amine itself is stable, the activated carboxylic acid of the incoming peptide fragment is prone to racemization due to the slow reaction kinetics caused by Allo-Ile's bulk.

-

Solubility: As a hydrochloride salt, it is hydrophilic. Successful coupling requires proper in situ neutralization in organic solvents (DMF/DCM).

Strategic Workflow: Convergent Synthesis

The most robust application involves synthesizing a protected peptide fragment on a hyper-acid-labile resin (e.g., 2-Chlorotrityl Chloride), cleaving it as a protected acid, and coupling it to H-Allo-Ile-OtBu in solution.

Figure 1: Convergent synthesis workflow utilizing H-Allo-Ile-OtBu.HCl to install the C-terminal residue.

Experimental Protocols

Protocol 1: Preparation & Solubilization

The HCl salt prevents autopolymerization but must be neutralized to participate in coupling.

Materials:

-

H-Allo-Ile-OtBu.HCl

-

Solvent: Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane).

-

Base: DIPEA (N,N-Diisopropylethylamine).

Procedure:

-

Weigh the required amount of H-Allo-Ile-OtBu.HCl (1.2 equivalents relative to the carboxylic acid component).

-

Dissolve in minimum anhydrous DMF (concentration ~0.1 – 0.2 M).

-

Note: If using DCM, ensure the salt fully dissolves; sonication may be required. DMF is preferred for peptide solubility.

-

-

Add DIPEA (1.2 equivalents).

-

Critical: Do not add excess base at this stage if coupling to a racemization-prone fragment (e.g., C-terminal Cys or His). For sensitive couplings, use 2,4,6-Collidine instead of DIPEA.

-

Protocol 2: Fragment Coupling (The Critical Step)

Due to the steric bulk of Allo-Ile, standard EDC/HOBt couplings often fail or result in low yields. HATU or PyBOP are required.

Reaction Scale: 0.1 mmol (Example) Stoichiometry: Carboxylic Acid : Amine : HATU : HOAt : Base = 1.0 : 1.2 : 1.1 : 1.1 : 2.5

| Component | Equivalents | Role |

| Protected Peptide-OH | 1.0 eq | Electrophile (Activated Carboxyl) |

| H-Allo-Ile-OtBu.HCl | 1.2 eq | Nucleophile (Amine) |

| HATU | 1.1 eq | Coupling Agent (High Efficiency) |

| HOAt | 1.1 eq | Additive (Suppresses Epimerization) |

| DIPEA / Collidine | 2.5 - 3.0 eq | Base (Activates Carboxyl & Neutralizes HCl) |

Step-by-Step:

-

Activation: In a round-bottom flask, dissolve the Protected Peptide-OH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Add HOAt (1.1 eq). Why? HOAt is superior to HOBt for hindered couplings and reducing racemization.

-

Add the first portion of base (1.0 eq) to initiate activation. Stir for 1–2 minutes. Do not pre-activate for >5 mins to avoid guanidinium side reactions.

-

Addition: Add the pre-neutralized H-Allo-Ile-OtBu solution (from Protocol 1) to the activated acid mixture.

-

Reaction: Stir under nitrogen at room temperature for 4–16 hours .

-

Monitoring: Monitor via HPLC or TLC. The steric bulk may require longer reaction times.

-

-

Workup: Dilute with Ethyl Acetate. Wash sequentially with:

-

5% KHSO₄ (or 1M HCl) – Removes unreacted amine/base.

-

Saturated NaHCO₃ – Removes unreacted acid/HOBt.

-

Brine.

-

-

Dry over MgSO₄ and concentrate in vacuo.

Protocol 3: Global Deprotection

This step removes the C-terminal tert-butyl ester (OtBu) and any side-chain protecting groups (Boc, tBu, Trt, Pbf).

Cocktail: TFA / TIS / H₂O (95:2.5:2.5 v/v/v)

-

Note: If the peptide contains Met, Cys, or Trp, add EDT (Ethanedithiol) or DoDt (2.5%) to scavenge reactive cations.

Procedure:

-

Dissolve the protected peptide-Allo-Ile-OtBu intermediate in the TFA cocktail (10 mL per gram of peptide).

-

Stir at room temperature for 2–3 hours .

-

Precipitation: Add the reaction mixture dropwise into cold Diethyl Ether (-20°C).

-

Centrifuge (3000 rpm, 5 min) and decant the ether. Repeat wash 2x.

-

Lyophilize the crude pellet from Water/Acetonitrile.

Analytical Validation

Distinguishing Allo-Ile from Ile is difficult via standard MS (same mass). You must use NMR or High-Resolution HPLC .

1. 1H-NMR (D₂O or DMSO-d6):

-

-Proton (H

-

Reference: Allo-Ile typically shows a distinct multiplet pattern compared to Ile, often validated against a standard.

2. HPLC Conditions:

-

Column: C18 Reverse Phase (e.g., Phenomenex Jupiter).

-

Gradient: Slow gradient (0.5% B/min) is often required to separate diastereomers (Ile vs Allo-Ile peptides).

-

Verification: Co-inject with a standard synthesized using L-Ile to confirm they elute as separate peaks.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield (Coupling) | Steric hindrance of Allo-Ile | Switch to HATU or PyAOP . Increase temperature to 40°C (carefully, monitor racemization). Perform double coupling. |

| Epimerization | Over-activation of the carboxylic acid component. | Use Collidine (weaker base) instead of DIPEA. Add HOAt or Oxyma Pure . Keep activation time short (<2 min) before adding amine. |

| Incomplete Solubility | H-Allo-Ile-OtBu.HCl is salt-heavy. | Ensure full neutralization. Use pure DMF or NMP. Avoid DCM if solubility is poor. |

| Inseparable Impurities | Unreacted H-Allo-Ile-OtBu co-eluting. | The acidic workup (KHSO₄ wash) is critical. Ensure the aqueous phase is acidic (pH < 3) to protonate the amine and keep it in the water layer. |

References

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3][4] Chemical Reviews, 109(6), 2455-2504.

-

El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557-6602.

-

Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2, 3247–3256.

-

PubChem. (n.d.). "Alloisoleucine Compound Summary." National Library of Medicine.

Sources

Application Note: Advanced Strategies for Incorporating Unnatural Amino Acids into Peptide Therapeutics

Executive Summary & Strategic Decision Framework

The incorporation of Unnatural Amino Acids (UAAs) is a transformative strategy in modern drug development, enabling the modification of peptide pharmacokinetics (proteolytic stability), potency (receptor affinity), and functionality (conjugation handles).[1] However, the method of incorporation—Chemical Synthesis (SPPS) vs. Biosynthesis (Genetic Code Expansion)—dictates the success of the campaign.

This guide provides a rigorous technical roadmap for both methodologies, emphasizing "self-validating" protocols that minimize failure rates in high-value therapeutic programs.

Strategic Decision Matrix

Before initiating synthesis, select the methodology based on peptide length and modification type.

Figure 1: Decision matrix for selecting the optimal synthesis route. SPPS is preferred for short, highly modified peptides, while GCE is essential for full-length proteins requiring site-specific modification.

Method A: Solid-Phase Peptide Synthesis (SPPS)

Best for: Peptides <50 AA, peptidomimetics, and heavily modified backbones.

The Challenge: Steric Hindrance

UAAs often introduce steric bulk (e.g.,

Protocol: Enhanced Coupling for Difficult Residues

Prerequisites:

-

Resin: Low loading Tentagel or ChemMatrix resin (0.2–0.4 mmol/g) to reduce inter-chain aggregation.

-

Reagents: HATU or COMU (more reactive than HBTU); HOAt (suppresses racemization).

Step-by-Step Workflow:

-

Swelling: Swell resin in DMF for 30 min.

-

Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

-

Coupling (The Critical Step):

-

Standard AA: 5 eq.[2] AA, 4.9 eq. HBTU, 10 eq. DIPEA (45 min).

-

Unnatural AA (UAA):[1][3] Dissolve 3 eq. UAA + 3 eq. HATU + 3 eq. HOAt in minimal DMF. Add 6 eq. DIPEA.

-

Reaction Time: Double coupling is mandatory.

-

Round 1: 2 hours at RT.

-

Round 2: 1 hour at 50°C (Microwave assisted if stable) or overnight at RT.

-

-

-

Monitoring (Self-Validation):

-

Primary Amines: Perform Kaiser Test . (Blue = Incomplete).

-

Secondary Amines (e.g., after N-methyl UAA):Kaiser test is invalid here. You MUST use the Chloranil Test .

-

Chloranil Protocol: Add 2 drops 2% acetaldehyde in DMF + 2 drops 2% chloranil in DMF to beads.

-

Result: Blue/Green beads = Secondary amine present (Incomplete coupling). Colorless = Complete.

-

-

Data Summary: Coupling Reagent Efficiency

| Reagent | Reactivity | Racemization Risk | Recommended For |

| HBTU/HCTU | Moderate | Low | Standard natural AAs |

| HATU | High | Low (with HOAt) | Sterically hindered UAAs |

| PyBOP | High | Moderate | Cyclization / N-methyl AAs |

| COMU | Very High | Very Low | Extremely difficult sequences |

Method B: Genetic Code Expansion (GCE)

Best for: Proteins >50 AA, cellular probes, and in vivo therapeutic production.

The Mechanism: Orthogonal Translation

GCE hijacks the stop codon (Amber/UAG) to insert a UAA.[4] This requires an "orthogonal" pair: a tRNA that recognizes UAG but is not recognized by the host cell's synthetases, and a tRNA-synthetase (aaRS) that charges the tRNA only with the UAA.[4]

Figure 2: Mechanism of Amber Suppression. The orthogonal aaRS/tRNA pair is the critical bottleneck; it must not cross-react with endogenous amino acids.

Protocol: In Vivo Incorporation (E. coli)

System: Methanocaldococcus jannaschii (Mj) TyrRS/tRNA pair (evolved for specific UAA).

-

Plasmid Design:

-

Plasmid A (pEVOL): Encodes the orthogonal tRNA/aaRS pair under an inducible promoter (AraBAD).

-

Plasmid B (Expression): Encodes the Target Protein with a TAG codon at the desired site + C-term His-tag.

-

-

Transformation: Co-transform E. coli BL21(DE3) with Plasmids A and B.

-

Induction & Incorporation:

-

Grow cells to OD600 = 0.5.

-

Crucial Step: Add the UAA (dissolved in NaOH or DMSO) to the media (final conc. 1mM) before induction.

-

Induce protein expression (IPTG) and aaRS expression (Arabinose).

-

Incubate at lower temp (25°C) for 12–16h to aid folding and solubility.

-

-

Validation (The Reporter Control):

-

Always run a parallel expression of GFP-TAG-1 (GFP with a stop codon at pos 1).

-

No UAA added: Should show NO fluorescence (truncation).

-

+ UAA added: Should show HIGH fluorescence (suppression success).

-

Quality Control & Validation Standards

Regardless of the method used, the final product must undergo rigorous characterization.

Mass Spectrometry (The Gold Standard)

Standard ESI-MS is insufficient for distinguishing subtle UAA changes (e.g., Norleucine vs. Leucine/Isoleucine, which are isomeric).

-

Requirement: High-Resolution MS (HRMS) or MS/MS sequencing.

-

Criteria: The observed mass must match the theoretical mass of the modified peptide.

-

Note: If using GCE, look for a mass peak corresponding to "Natural Amino Acid incorporation" (e.g., Phenylalanine or Glutamine insertion at UAG), which indicates "leaky" suppression.

-

HPLC Purity

-

Column: C18 Reverse Phase.

-

Gradient: Shallow gradients (e.g., 0.5% B per min) are often required to separate the UAA-peptide from deletion impurities (SPPS) or truncation products (GCE).

References

-

BenchChem. (2025).[1] Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. Retrieved from

-

Chin, J. W. (2014).[5] Expanding and reprogramming the genetic code.[4][6] Nature, 510, 235–243.

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

-

Kaiser, E., et al. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides.[7][8] Analytical Biochemistry, 34(2), 595-598.

-

Meineke, B., & Elsässer, S. J. (2023). Generation of Amber Suppression Cell Lines Using CRISPR-Cas9. Methods in Molecular Biology, 2676, 169-180.[9]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scispace.com [scispace.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. addgene.org [addgene.org]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. Expanded genetic code - Wikipedia [en.wikipedia.org]

- 7. chempep.com [chempep.com]

- 8. peptide.com [peptide.com]

- 9. Generation of Amber Suppression Cell Lines Using CRISPR-Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Integration of H-Allo-Ile-OtBu.HCl in Bioactive Peptide Synthesis

Application Note & Protocol Guide

Executive Summary

This technical guide details the application of H-Allo-Ile-OtBu.HCl (L-Allo-Isoleucine tert-butyl ester hydrochloride) in the synthesis of bioactive peptides. Unlike the canonical L-Isoleucine, the Allo-Isoleucine diastereomer features an inverted stereocenter at the

This guide focuses on the solution-phase coupling of this building block, addressing the specific challenges of handling the hydrochloride salt, preventing racemization, and ensuring orthogonal protection compatibility with Fmoc/tBu strategies.

Chemical Profile & Stereochemistry

The distinction between L-Isoleucine and L-Allo-Isoleucine is stereochemical.[1] Misidentification leads to inactive biological data.

| Property | Specification |

| Compound Name | H-Allo-Ile-OtBu.HCl |

| IUPAC Name | tert-butyl (2S,3R)-2-amino-3-methylpentanoate hydrochloride |

| CAS Number | 119483-46-4 (Distinct from L-Ile derivative: 69320-89-4) |

| Molecular Formula | C₁₀H₂₂ClNO₂ |

| Molecular Weight | 223.74 g/mol |

| Stereochemistry | (2S, 3R) - Inverted at |

| Solubility | Soluble in DMF, DCM, MeOH, Water |

| Function | C-terminal building block; Acid-labile protection |

Stereochemical Visualization

The following diagram illustrates the critical inversion at the

Figure 1: Stereochemical comparison. The inversion at C3 alters the hydrophobic interaction profile of the resulting peptide.

Strategic Application in Peptide Synthesis

Why H-Allo-Ile-OtBu?

-

Conformational Scanning: Introducing Allo-Ile constrains the side-chain orientation differently than Ile. This is used to map the precise volume of hydrophobic binding pockets in GPCR ligands (e.g., Angiotensin II analogs).

-

Orthogonality: The tert-butyl ester (OtBu) is acid-labile. It is stable to basic conditions (piperidine), making it fully compatible with Fmoc SPPS or solution-phase Fmoc strategies.

The Hydrochloride Salt Challenge

The reagent is supplied as an HCl salt to ensure shelf stability (preventing diketopiperazine formation or hydrolysis).

-

Critical Step: The amine must be "free-based" (neutralized) in situ to react.

-

Risk: Incomplete neutralization leads to stalled coupling. Excess base can cause racemization of the incoming activated amino acid (e.g., Fmoc-Cys(Trt)-OH or Fmoc-His(Trt)-OH).

Experimental Protocol: Solution Phase Coupling

Objective: Couple Fmoc-AA-OH (Incoming Amino Acid) to H-Allo-Ile-OtBu.HCl to form Fmoc-AA-Allo-Ile-OtBu.

Materials Required[1][3][4][5][9][11][12][13][14][15][16]

-

Amine Component: H-Allo-Ile-OtBu.HCl (1.0 equiv)

-

Carboxyl Component: Fmoc-AA-OH (1.1 equiv)

-

Coupling Reagent: HATU (1.1 equiv) or EDC.HCl/HOBt (1.2 equiv)

-

Base: N,N-Diisopropylethylamine (DIEA) (3.0 equiv total)

-

Solvent: Anhydrous DMF or DCM/DMF mixture.

Step-by-Step Methodology

Phase 1: Activation & Neutralization (The "Pre-Activation" Method)

Rationale: Pre-activating the carboxylic acid minimizes the time the free base Allo-Ile sits in solution, reducing potential side reactions.

-

Dissolve Carboxyl Component: In a round-bottom flask, dissolve Fmoc-AA-OH (1.1 equiv) and HATU (1.1 equiv) in anhydrous DMF (concentration ~0.1 M).

-

Activate: Add DIEA (1.0 equiv) to the carboxyl solution. Stir for 1–2 minutes. The solution may turn yellow (formation of the active ester).

-

Prepare Amine Salt: In a separate vial, dissolve H-Allo-Ile-OtBu.HCl (1.0 equiv) in minimal DMF.

-

Neutralize & Transfer: Add DIEA (2.0 equiv) to the amine salt solution. Immediately transfer this neutralized solution dropwise into the activated Carboxyl solution.

-

Note: The total base is 3.0 equiv: 1.0 to activate the acid, 1.0 to neutralize the HCl salt, and 1.0 to maintain basic pH for the reaction.

-

Phase 2: Coupling Reaction[9]

-

Reaction: Stir the mixture at room temperature under nitrogen atmosphere.

-

Monitoring: Check by TLC (System: EtOAc/Hexane 1:1) or LC-MS after 1 hour.

-

Target: Disappearance of the Fmoc-AA-OH active ester and the Allo-Ile spot (stained with Ninhydrin).

-

Duration: Typically 1–4 hours.

-

Phase 3: Workup (Extraction)

Rationale: Efficient removal of unreacted amine and acid is crucial before deprotection.

-

Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10x reaction volume).

-

Acid Wash (Removes unreacted Amine/Base): Wash 2x with 5% KHSO₄ or 1M HCl.

-

Warning: Do not use strong acid for prolonged periods as the OtBu ester is acid-sensitive. Quick washes are safe.

-

-

Base Wash (Removes unreacted Acid): Wash 2x with 5% NaHCO₃ (saturated sodium bicarbonate).

-

Brine Wash: Wash 1x with saturated NaCl.

-

Dry & Concentrate: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

Phase 4: Deprotection (Optional - Final Step)

To remove the OtBu group and generate the free acid:

-

Dissolve residue in TFA/TIPS/H₂O (95:2.5:2.5) .

-

Stir for 2–3 hours.

-

Precipitate in cold diethyl ether.

Synthesis Workflow Diagram

Figure 2: Convergent synthesis workflow for coupling H-Allo-Ile-OtBu.HCl.

Troubleshooting & Quality Control

Racemization Check

The primary risk in this protocol is not the Allo-Ile itself (as it is the amine component), but the incoming Fmoc-AA-OH .

-

Risk Factor: Using excessive base (DIEA > 4 equiv) or prolonged activation times with HBTU/HATU can cause the incoming amino acid to racemize.

-

Detection: Use C18 RP-HPLC. Diastereomers (L-L vs D-L) often separate well.

Differentiating Allo-Ile from Ile

If you suspect your reagent lot is contaminated with standard Ile:

-

NMR: ¹H-NMR in DMSO-d6. The

-proton and -

Co-injection: Inject the product spiked with a known standard of the L-Ile analog. Separation of Allo-Ile vs Ile peptides is usually achievable on standard C18 columns using a shallow gradient (e.g., 0.5% B per minute).

References

-

Chemical Identity: L-Isoleucine tert-butyl ester hydrochloride (Allo-isomer). CAS: 119483-46-4.[10][11]

-

Comparison to Standard Ile: L-Isoleucine tert-butyl ester hydrochloride. CAS: 69320-89-4.[8][12][13]

-

Synthesis Methodology: Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[14][15] Chemical Reviews, 109(6), 2455-2504. (General reference for OtBu/Fmoc orthogonality).

- Bioactive Application: Cavelier, F., et al. (2001). "The role of the methyl group in the bioactivity of monamycin." Journal of Peptide Science.

-

Coupling Reagents: Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

Sources

- 1. US6822116B2 - Method for producing D-allo -isoleucine - Google Patents [patents.google.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. lcms.cz [lcms.cz]

- 4. Practical N-to-C peptide synthesis with minimal protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Bioactive food derived peptides: a review on correlation between structure of bioactive peptides and their functional properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tert-Butyl Esters [organic-chemistry.org]

- 8. chemimpex.com [chemimpex.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 119483-46-4 | H-Allo-Ile-OtBu.HCl | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 11. 119483-46-4 CAS MSDS (L-Isoleucine t-butyl ester hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. pure-synth.com [pure-synth.com]

- 13. L-Isoleucine tert-butyl ester hydrochloride, 98% | Fisher Scientific [fishersci.ca]

- 14. researchgate.net [researchgate.net]

- 15. WO2009047311A1 - Chemo-enzymatic peptide synthesis via c-terminal ester interconversion - Google Patents [patents.google.com]

Strategic Integration of Allo-Isoleucine in Peptidomimetic Drug Design

Executive Summary

In the landscape of peptidomimetic drug discovery, the subtle stereochemical manipulation of side chains offers a powerful lever for optimizing pharmacokinetics and receptor affinity. L-Allo-isoleucine (Allo-Ile) , the (2S, 3R) diastereomer of the proteinogenic L-isoleucine (2S, 3S), represents a critical tool for medicinal chemists.[1] Unlike simple alanine scanning, which deletes functionality, "Allo-Scanning" retains lipophilicity while altering the spatial vector of the sec-butyl group.

This guide details the application of Allo-Ile to probe hydrophobic pockets in GPCRs and kinases, enhance proteolytic stability, and validate stereochemical purity using advanced chromatographic techniques.

Part 1: Structural & Physicochemical Properties[1]

The utility of Allo-Ile lies in its ability to maintain the exact molecular weight and lipophilicity of Isoleucine while presenting a distinct 3D topology.[2] This "isobaric but isostructural" shift is crucial for dissecting Van der Waals interactions within a binding cleft.[1][2]

Table 1: Comparative Physicochemical Profile[1]

| Feature | L-Isoleucine (Ile) | L-Allo-Isoleucine (Allo-Ile) | Significance in Drug Design |

| Stereochemistry | (2S, 3S) | (2S, 3R) | Inverts |

| Formula | Isobaric; no change in mass spec signature. | ||

| Hydropathy Index | 4.5 | ~4.5 | Retains hydrophobic interaction potential.[1][2] |

| gauche (-), trans | gauche (+) favored | Induces local backbone conformational constraints.[1][2] | |

| Proteolytic Stability | Low (Native) | High | Resistant to chymotrypsin-like cleavage due to steric mismatch.[1][2] |

| Natural Occurrence | Proteinogenic | Rare (MSUD metabolite, antibiotics) | Low immunogenicity risk compared to fully synthetic residues.[1][2] |

Part 2: Application Note – The "Allo-Scan" Methodology

Concept: The "Allo-Scan" is a systematic SAR (Structure-Activity Relationship) strategy.[1][2] By substituting native Ile residues with Allo-Ile, researchers can determine if a loss of potency is due to the presence of the bulky side chain (steric clash) or its specific orientation (pharmacophore alignment).[1][2]

Workflow Diagram: Allo-Scanning Logic

The following diagram illustrates the decision matrix for interpreting Allo-Scan data in lead optimization.

Figure 1: Decision matrix for interpreting Allo-Isoleucine substitutions in peptide SAR studies.

Part 3: Protocol – Solid Phase Peptide Synthesis (SPPS) Incorporation

Incorporating Fmoc-L-Allo-Ile requires specific attention to coupling efficiency to prevent epimerization back to L-Ile or D-allo-Ile, although the risk is lower than with Cys or His.[1][2] The primary challenge is the steric bulk at the

Materials Required[1][3][4][5][6][7][8][9][10]

-

Resin: Rink Amide ChemMatrix (0.4-0.5 mmol/g) for higher swelling.[1][2]

-

Amino Acid: Fmoc-L-Allo-Ile-OH (High purity >99% ee is critical).[1][2]

-

Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC/Oxyma.[1][2]

-

Solvent: DMF (Dimethylformamide), NMP (N-methyl-2-pyrrolidone).[1][2]

Step-by-Step Procedure

-

Resin Preparation:

-

Coupling Reaction (The "Double Couple" Strategy):

-

Rationale: Due to steric hindrance at the

-position, standard single couplings often result in deletions.[1][2] -

Activation: Dissolve Fmoc-L-Allo-Ile-OH (4 eq) and HATU (3.9 eq) in DMF. Add DIPEA (8 eq).[1][2]

-

Incubation: Add activated solution to resin immediately.[1][2] Shake at Room Temperature (RT) for 60 minutes .

-

Re-coupling: Drain resin.[1][2] Do not deprotect. Repeat the coupling step with fresh reagents for another 45 minutes.

-

-

Capping (Critical Step):

-

To prevent truncated sequences that mimic the target peptide, cap unreacted amines with Acetic Anhydride/Pyridine (1:1) in DMF for 10 minutes.

-

-

Cleavage & Isolation:

-

Quality Control Checkpoint:

Part 4: Protocol – Analytical Resolution (Distinguishing Ile vs. Allo-Ile)

Standard C18 HPLC often fails to resolve Ile and Allo-Ile due to their identical hydrophobicity.[2] This protocol uses Marfey’s Reagent (FDAA) or specialized mixed-mode chromatography to validate purity.[1][2]

Method A: Mixed-Mode Chromatography (Direct Analysis)

This method is preferred for intact peptides or free amino acid analysis without derivatization.[1][2]

-

Column: SIELC Primesep 100 (Mixed-mode: Hydrophobic + Cation Exchange) or equivalent.[1][2]

-

Gradient: Isocratic hold at 15% B for 10 mins, then ramp to 60% B.